molecular formula C20H23N5 B5540598 3-ME-1-((2-(1-PIPERIDINYL)ETHYL)AMINO)PYRIDO(1,2-A)BENZIMIDAZOLE-4-CARBONITRILE

3-ME-1-((2-(1-PIPERIDINYL)ETHYL)AMINO)PYRIDO(1,2-A)BENZIMIDAZOLE-4-CARBONITRILE

Cat. No.: B5540598
M. Wt: 333.4 g/mol
InChI Key: WHSAPMKHSXPSFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

3-ME-1-((2-(1-PIPERIDINYL)ETHYL)AMINO)PYRIDO(1,2-A)BENZIMIDAZOLE-4-CARBONITRILE undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-ME-1-((2-(1-PIPERIDINYL)ETHYL)AMINO)PYRIDO(1,2-A)BENZIMIDAZOLE-4-CARBONITRILE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-ME-1-((2-(1-PIPERIDINYL)ETHYL)AMINO)PYRIDO(1,2-A)BENZIMIDAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

3-ME-1-((2-(1-PIPERIDINYL)ETHYL)AMINO)PYRIDO(1,2-A)BENZIMIDAZOLE-4-CARBONITRILE is unique due to its specific structural features and biological activities. Similar compounds include other pyrido[1,2-a]benzimidazoles, such as:

These compounds share some structural similarities but differ in their specific substituents and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

3-methyl-1-(2-piperidin-1-ylethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5/c1-15-13-19(22-9-12-24-10-5-2-6-11-24)25-18-8-4-3-7-17(18)23-20(25)16(15)14-21/h3-4,7-8,13,22H,2,5-6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHSAPMKHSXPSFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)NCCN4CCCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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